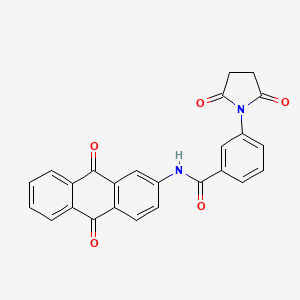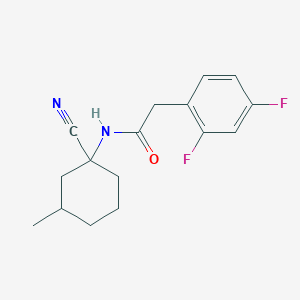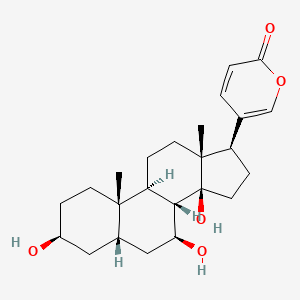![molecular formula C19H16N4O4S B2467611 N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941985-06-4](/img/structure/B2467611.png)
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antitumor and Anticancer Properties
The compound’s unique structure suggests potential antitumor and anticancer activity. Researchers have synthesized similar imidazole-containing compounds and evaluated their effects on cancer cell lines. Further studies could investigate its mechanism of action and assess its efficacy against specific cancer types .
Antiviral Activity
Given the importance of antiviral drugs, exploring the antiviral potential of this compound is crucial. Researchers have successfully developed imidazole derivatives with antiviral properties. Investigating its effectiveness against specific viruses (such as SARS-CoV-2 or influenza) could be a valuable avenue of research .
Anti-Inflammatory and Analgesic Effects
Imidazole-containing compounds often exhibit anti-inflammatory and analgesic properties. This compound’s structure suggests it might modulate inflammatory pathways or interact with pain receptors. Preclinical studies could validate its potential in managing pain and inflammation .
Antibacterial and Antimicrobial Activity
Imidazole derivatives have demonstrated antibacterial and antimicrobial effects. Researchers have synthesized related compounds and tested them against various microorganisms. Investigating this compound’s activity against specific bacteria or fungi could provide valuable insights .
Antidiabetic Potential
Given the global prevalence of diabetes, compounds with antidiabetic properties are of great interest. Imidazole-based molecules have shown promise in modulating glucose metabolism. Further studies could explore its effects on insulin sensitivity and glucose homeostasis .
Ulcerogenic Activity
Understanding the compound’s ulcerogenic potential is essential. Researchers have studied related imidazole derivatives for their effects on gastric mucosa. Assessing its safety profile and potential side effects is crucial for drug development .
Antihelmintic Properties
Imidazole-containing compounds have been investigated as potential antiparasitic agents. Exploring this compound’s efficacy against helminthic infections (such as intestinal worms) could be valuable .
Other Biological Activities
Imidazole derivatives often surprise researchers with additional properties. Investigating its effects on oxidative stress, allergy responses, and other biological pathways could reveal novel applications .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-17(21-9-13-3-1-2-6-20-13)8-14-10-28-19(22-14)23-18(25)12-4-5-15-16(7-12)27-11-26-15/h1-7,10H,8-9,11H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNODCKHSPBGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2467536.png)



![1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2467542.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one](/img/structure/B2467543.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)
![N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467545.png)




![4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2467551.png)